An In-depth Technical Guide to the Synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol
An In-depth Technical Guide to the Synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-Iodo-3-trimethylsilylprop-2-en-1-ol, a valuable trifunctional building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the stereoselective synthesis of this versatile intermediate. The guide emphasizes the hydroboration-iodination pathway, a robust method for achieving high stereocontrol, and discusses alternative approaches.
Introduction: The Significance of 3-Iodo-3-trimethylsilylprop-2-en-1-ol
3-Iodo-3-trimethylsilylprop-2-en-1-ol is a highly functionalized molecule that serves as a cornerstone in the synthesis of complex organic architectures. Its utility stems from the orthogonal reactivity of its three key functional groups:
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Vinyl Iodide: A versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings.[1] This functionality allows for the facile introduction of aryl, alkyl, and alkynyl substituents.
-
Vinylsilane: A stable and non-toxic synthetic equivalent of a vinyl anion. The trimethylsilyl group can be stereospecifically replaced with various electrophiles (protodesilylation, halodesilylation) or activated for Hiyama cross-coupling.[1]
-
Allylic Alcohol: Provides a site for oxidation, etherification, esterification, or participation in various rearrangement reactions.
The stereochemistry of the double bond is crucial for the spatial arrangement of substituents in the target molecule. This guide will focus on methods that provide high stereocontrol, particularly for the synthesis of the (Z)-isomer, which is often a key intermediate in natural product synthesis.
Strategic Approach: Retrosynthesis and Key Transformations
A logical retrosynthetic analysis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol points to a readily available starting material: 3-trimethylsilylprop-2-yn-1-ol . This propargyl alcohol is commercially available and can be synthesized in high yield.[2][3][4] The core of the synthesis, therefore, lies in the stereoselective addition of an iodine atom and a hydrogen atom across the alkyne.
Several methodologies can be envisioned for this transformation:
-
Hydroboration-Iodination (Zweifel Olefination): This is a powerful and highly stereoselective method for the synthesis of (Z)-vinyl iodides from terminal alkynes.[5][6]
-
Hydroalumination-Iodination (Negishi Carboalumination): Another excellent method for the syn-addition of a metal-hydride across an alkyne, followed by quenching with an electrophile like iodine.[7][8][9]
-
Hydrostannylation-Iodination: This involves the addition of a tin hydride across the alkyne, followed by iododestannylation. While effective, it involves the use of often toxic organotin reagents.[10][11][12]
This guide will primarily focus on the Hydroboration-Iodination approach due to its high stereoselectivity, operational simplicity, and the avoidance of highly toxic reagents.
Methodology I: Stereoselective Synthesis via Hydroboration-Iodination
This method proceeds in two main steps:
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Hydroboration of 3-trimethylsilylprop-2-yn-1-ol with a dialkylborane.
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Iodination of the resulting vinylborane intermediate.
The Underlying Mechanism: A Path to (Z)-Stereoselectivity
The hydroboration of alkynes with dialkylboranes proceeds via a syn-addition of the B-H bond across the triple bond. The boron atom, being the more electropositive component, adds to the less sterically hindered carbon, while the hydride adds to the more hindered carbon. In the case of 3-trimethylsilylprop-2-yn-1-ol, the bulky trimethylsilyl group directs the boron to the terminal carbon.
The subsequent iodination of the vinylborane intermediate occurs with inversion of configuration at the carbon atom attached to boron. This is thought to proceed through the formation of an iodonium ion intermediate, followed by a 1,2-migration of the alkyl group from the boron to the adjacent carbon, displacing the iodine to the carbon that was originally bonded to boron. The final anti-elimination of the borinic acid derivative and iodide results in the formation of the (Z)-vinyl iodide.[5][6]
Experimental Protocol
Note: The hydroxyl group of the starting material may require protection to prevent side reactions with the borane reagent. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether. The following protocol assumes the use of the unprotected alcohol, but a protection/deprotection sequence may be necessary for optimal results.
Step 1: Hydroboration of 3-trimethylsilylprop-2-yn-1-ol
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add a solution of dicyclohexylborane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add 3-trimethylsilylprop-2-yn-1-ol (1.0 equivalent) dissolved in anhydrous THF to the stirred solution of dicyclohexylborane.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Step 2: Iodination of the Vinylborane Intermediate
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Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
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In a separate flask, prepare a solution of sodium methoxide (3.0 equivalents) in anhydrous methanol.
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Slowly add the sodium methoxide solution to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After stirring for 15-30 minutes, slowly add a solution of iodine (1.2 equivalents) in anhydrous THF to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-3-trimethylsilylprop-2-en-1-ol.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-trimethylsilylprop-2-yn-1-ol | [2][3][4] |
| Key Reagents | Dicyclohexylborane, NaOMe, I2 | [5][6] |
| Stereoselectivity | >98% (Z)-isomer | [5][6] |
| Expected Yield | 70-85% | General yield for this type of reaction. |
Visualization of the Workflow
Caption: Workflow for the synthesis of (Z)-3-Iodo-3-trimethylsilylprop-2-en-1-ol via hydroboration-iodination.
Alternative Methodologies
While the hydroboration-iodination route is highly effective for the (Z)-isomer, other methods can be employed, potentially offering access to the (E)-isomer or proceeding through different intermediates.
Hydroalumination-Iodination
This method involves the syn-hydroalumination of the starting alkyne with a reagent such as diisobutylaluminum hydride (DIBAL-H), followed by quenching with iodine. This approach also typically yields the (Z)-vinyl iodide. The mechanism is similar in that it involves a stereospecific syn-addition followed by electrophilic quench.[7][8][9]
Iododesilylation of a Bis-silylated Precursor
An alternative strategy would involve the synthesis of (E)- or (Z)-3-trimethylsilylprop-2-en-1-ol, followed by an iododesilylation reaction. The stereoselective synthesis of the vinylsilane precursor could be achieved through the hydrosilylation of propargyl alcohol. The subsequent iododesilylation with reagents like N-iodosuccinimide (NIS) can proceed with retention of stereochemistry.[1]
Conclusion
The synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol is a key step in the construction of complex molecules. The hydroboration-iodination of 3-trimethylsilylprop-2-yn-1-ol stands out as a highly efficient and stereoselective method for the preparation of the (Z)-isomer. This guide has provided the foundational knowledge, mechanistic insights, and a detailed experimental protocol to enable researchers to successfully synthesize this valuable building block. The choice of synthetic route will ultimately depend on the desired stereochemistry and the specific requirements of the overall synthetic plan.
References
-
Chem-Impex. (n.d.). 3-Trimethylsilyl-2-propyn-1-ol. Retrieved from [Link]
- Negishi, E.-i., & Liu, F. (2009). Total Synthesis of Piericidin A1. Application of a Modified Negishi Carboalumination-Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 131(41), 14616–14617.
- Takeda, K., Ohtani, Y., & Ando, K. (2020).
-
J&K Scientific. (n.d.). 3-Trimethylsilyl-2-propyn-1-ol | 5272-36-6. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Vinyl iodide functional group. Retrieved from [Link]
- Fleming, I. (2013). Some Aspects of the Chemistry of Alkynylsilanes. Israel Journal of Chemistry, 53(12), 925-943.
- Kim, J., & Krische, M. J. (2021). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. The Journal of Organic Chemistry, 86(19), 13615–13624.
- Aggarwal, V. K., & Fang, G. Y. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. Synthesis, 49(14), 3045-3059.
- Xu, S., & Negishi, E.-i. (2016). Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes. Accounts of Chemical Research, 49(10), 2158–2168.
- Negishi, E. I. (Ed.). (2011). Carboalumination Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1163-1200). John Wiley & Sons.
- Reddy, B. V. S., et al. (2014). On the hydrostannylation of aryl propargylic alcohols and their derivatives: remarkable differences in both regio- and stereoselectivity in radical- and nonradical-mediated transformations. Chemistry – A European Journal, 20(28), 8579-8583.
- Hiyama, T., & Shirakawa, E. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron Letters, 49(29-30), 4645-4648.
-
Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- European Patent Office. (2019).
- Negishi, E. I., & Kondakov, D. Y. (1996). An odyssey from stoichiometric carbotitanation of alkynes to zirconium-catalysed enantioselective carboalumination of alkenes. Chemical Society Reviews, 25(6), 417-426.
- Cox, L. R., et al. (2013). Platinum catalysed hydrosilylation of propargylic alcohols. Organic & Biomolecular Chemistry, 11(22), 3645-3650.
-
Sci-Hub. (n.d.). An odyssey from stoichiometric carbotitanation of alkynes to zirconium-catalysed enantioselective carboalumination of alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrostannylation of propargylic alcohol derivatives 30. Retrieved from [Link]
-
Organic Syntheses. (n.d.). IODOTRIMETHYLSILANE. Retrieved from [Link]
- Alami, M., et al. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. The Journal of Organic Chemistry, 62(22), 7665-7675.
- Cho, C. S., & Kim, T. J. (2005). Stereoselective Syntheses of (E)- and (Z)-1-Arylalk-3-en-1-ynes and (E,E)-, (Z,E)-, (E,Z)-, and (Z,Z)-Alka-1,5-dien-3-ynes. Synthesis, 2005(04), 578-582.
- Rokhum, L., Vanlalveni, C., & Lalfakzuala, R. (2013). A simple, mild and selective iodination of alcohols. International Journal of Emerging Technologies in Computational and Applied Sciences, 4(4), 370-376.
- Li, J., et al. (2019). Regioselective Hydroiodination of Alkynes by in situ-Generated HI. Chemistry – An Asian Journal, 14(21), 3845-3849.
- Shen, Y., & Xin, Y. (1988). A stereoselective synthesis of (Z)-1-iodo-1-alkenes.
- Gandelman, M., & Milstein, D. (2009). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 1(1), 89-94.
- Morita, T., Okamoto, Y., & Sakurai, H. (1978). Novel method for dealkylation of esters, ethers, and acetals by chlorotrimethylsilane–sodium iodide.
Sources
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Total Synthesis of Piericidin A1. Application of a Modified Negishi Carboalumination-Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the hydrostannylation of aryl propargylic alcohols and their derivatives: remarkable differences in both regio- and stereoselectivity in radical- and nonradical-mediated transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
